Home > Products > Screening Compounds P133172 > N-(15Z-tetracosenoyl)-1-deoxysphinganine
N-(15Z-tetracosenoyl)-1-deoxysphinganine - 1246298-60-1

N-(15Z-tetracosenoyl)-1-deoxysphinganine

Catalog Number: EVT-3163094
CAS Number: 1246298-60-1
Molecular Formula: C42H83NO2
Molecular Weight: 634.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-(15Z-tetracosenoyl)-1-deoxysphinganine, also known as N-[(15Z)-tetracosenoyl]sphinganine, is a dihydroceramide . The ceramide N-acyl group is specified as (15Z)-tetracosenoyl (nervonoyl) . It has a role as a mouse metabolite . It is functionally related to a (15Z)-tetracosenoic acid .

Molecular Structure Analysis

The molecular formula of N-(15Z-tetracosenoyl)-1-deoxysphinganine is C42H83NO3 . The IUPAC name is (Z)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]tetracos-15-enamide .

Physical And Chemical Properties Analysis

The molecular weight of N-(15Z-tetracosenoyl)-1-deoxysphinganine is 650.11 g/mol . It appears as a powder . The compound has 8 hydrogen bond acceptors and 3 hydrogen bond donors .

Source and Classification

N-(15Z-tetracosenoyl)-1-deoxysphinganine is classified as a ceramide, a type of sphingolipid. Sphingolipids are essential components of cell membranes and are involved in various biological functions including cell signaling, apoptosis, and inflammation. This compound specifically consists of an 18-carbon sphingoid base with a 24-carbon unsaturated fatty acid (15Z-tetracosenoyl) attached through N-acylation. It has been identified in mammalian tissues and is particularly abundant in the central nervous system .

Synthesis Analysis

The synthesis of N-(15Z-tetracosenoyl)-1-deoxysphinganine occurs through the enzymatic condensation of serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase. This is the first committed step in sphingolipid biosynthesis. Following this initial reaction, further modifications lead to the formation of various ceramides, including N-(15Z-tetracosenoyl)-1-deoxysphinganine. The synthesis process can be influenced by various factors such as substrate availability and enzyme activity .

Technical Details

  • Enzymatic Reaction: The reaction involves serine and palmitoyl-CoA as substrates.
  • Enzymes Involved: Serine palmitoyltransferase is crucial for initiating the synthesis pathway.
  • Conditions: The reactions typically occur in cellular environments under physiological conditions (37°C) with appropriate pH levels.
Molecular Structure Analysis

The molecular structure of N-(15Z-tetracosenoyl)-1-deoxysphinganine can be described using its chemical formula C42H81NO3C_{42}H_{81}NO_3. It features:

  • Sphingoid Base: An 18-carbon backbone.
  • Fatty Acid Chain: A 24-carbon unsaturated fatty acid chain (15Z-tetracosenoyl).
  • Functional Groups: Contains an amide bond due to the N-acylation.

Structural Data

  • Exact Mass: 647.621644 g/mol
  • Hydrogen Bond Donors/Acceptors: 3 donors and 3 acceptors.
  • LogP: 13.32, indicating high hydrophobicity .
Chemical Reactions Analysis

N-(15Z-tetracosenoyl)-1-deoxysphinganine participates in various biochemical reactions:

  • Degradation: It can be hydrolyzed into sphingosine and fatty acids by ceramidases.
  • Phosphorylation: It can be phosphorylated to form sphingosine-1-phosphate by sphingosine kinases, which is crucial for signaling pathways related to cell survival and proliferation.

Relevant Parameters

  • Enzymes Involved: Ceramidases for degradation; sphingosine kinases for phosphorylation.
  • Reaction Conditions: Typically occur in cellular compartments such as the endoplasmic reticulum and lysosomes.
Mechanism of Action

N-(15Z-tetracosenoyl)-1-deoxysphinganine acts as a signaling molecule influencing various cellular processes. It has been shown to:

  • Initiate adaptive responses to nutrient availability, particularly serine.
  • Increase intracellular levels of reactive oxygen species, which modulate metabolic pathways.
  • Influence the activity of enzymes like pyruvate kinase and phosphoglycerate dehydrogenase, promoting serine synthesis under low-serine conditions .

Data Highlights

  • Cellular Effects: Induces changes in metabolism related to serine availability.
  • Signaling Pathways: Engages with pathways that control cell survival and apoptosis.
Physical and Chemical Properties Analysis

The physical properties of N-(15Z-tetracosenoyl)-1-deoxysphinganine include:

  • Appearance: Colorless solid.
  • Molecular Volume: 764.61 ų.
  • Topological Polar Surface Area: 69.56 Ų.

Chemical Properties

  • Rotatable Bonds: 37, indicating flexibility in its structure.
  • Aromatic Rings: None present, indicating it is a saturated lipid .
Applications

N-(15Z-tetracosenoyl)-1-deoxysphinganine has several scientific applications:

  • Biological Research: Used to study sphingolipid metabolism and its implications in diseases like cancer and neurodegeneration.
  • Pharmacological Studies: Investigated for its potential roles in modulating cell survival pathways and inflammatory responses.
  • Metabolomics: Analyzed in lipidomic studies to understand its role in various physiological conditions .
Biosynthetic Pathways and Enzymatic Regulation

Serine Palmitoyltransferase (SPT) Isoforms and Substrate Specificity

The SPT complex catalyzes the condensation reaction initiating de novo sphingolipid biosynthesis. In humans, this membrane-bound endoplasmic reticulum enzyme comprises core catalytic subunits SPTLC1 and either SPTLC2 or SPTLC3, alongside regulatory subunits (ssSPTa/b and ORMDL1-3) [2] [6]. Subunit composition critically determines acyl-CoA selectivity:

  • SPTLC2-containing complexes preferentially utilize C16-CoA (palmitoyl-CoA), generating predominantly C18-sphingoid bases.
  • SPTLC3-containing complexes exhibit a distinct preference for shorter acyl-CoAs (C14-CoA, C12-CoA), producing C14 and C16 sphingoid bases [6] [9].
  • The small regulatory subunit ssSPTa further modulates acyl-CoA selectivity. A single amino acid residue (Met25 in ssSPTa, Val25 in ssSPTb) dictates specificity: ssSPTa enhances activity with palmitoyl-CoA (C16:0), while ssSPTb favors stearoyl-CoA (C18:0) [5].

Table 1: Subunit Composition and Substrate Specificity of Human SPT Complexes

Catalytic SubunitsRegulatory SubunitsPreferred Acyl-CoA SubstratesPrimary Sphingoid Base Products
SPTLC1 + SPTLC2ssSPTaPalmitoyl-CoA (C16:0)Sphinganine (d18:0)
SPTLC1 + SPTLC2ssSPTbStearoyl-CoA (C18:0)Sphinganine (d20:0)
SPTLC1 + SPTLC3ssSPTaLauroyl-CoA (C12:0), Myristoyl-CoA (C14:0)C14 and C16 sphingoid bases

Mechanistic Basis of 1-Deoxysphinganine Formation via Alanine Utilization

Canonical SPT activity condenses L-serine and palmitoyl-CoA to form 3-ketodihydrosphinganine (3-KDS), reduced to sphinganine. However, under specific conditions, SPT utilizes L-alanine (or glycine) instead of serine:

  • This substrate promiscuity results in the formation of 1-deoxysphinganine (doSA, m18:0 from alanine) or 1-deoxymethylsphinganine (m17:0 from glycine) [1] [3].
  • Mechanistically, the reaction proceeds similarly: Alanine binds the pyridoxal 5'-phosphate (PLP) cofactor at the active site primarily formed by SPTLC2 (or SPTLC3). The catalytic lysine residue (e.g., Lys379 in SPTLC2) forms a Schiff base with PLP, facilitating alanine decarboxylation and subsequent condensation with acyl-CoA [2] [8].
  • The absence of the C1 hydroxyl group in doSA renders it a "dead-end" metabolite. It cannot be converted to ceramide via (dihydro)ceramide synthases nor degraded via the canonical sphingolipid catabolic pathway (e.g., via S1P lyase), leading to its accumulation [1] [4]. Detoxification occurs slowly via cytochrome P450 enzymes (likely CYP4F subfamily) leading to hydroxylation and glucuronidation for urinary excretion [1].

Figure: Biosynthetic Pathway Leading to N-Acyl-1-deoxysphinganine DerivativesSPT (with Ala)1-Deoxysphinganine (doSA)N-acylation by Ceramide Synthases (e.g., with 15Z-tetracosenoyl-CoA)N-(15Z-tetracosenoyl)-1-deoxysphinganine

Role of SPTLC1/SPTLC2/SPTLC3 Subunit Interactions in Aberrant Synthesis

Cryo-EM structures reveal that the SPT holocomplex forms a dimeric structure where SPTLC1 and SPTLC2 (or SPTLC3) form a heterodimer housing the active site. The regulatory subunits exert critical control:

  • ssSPTs bind primarily to SPTLC2/SPTLC3 via a cytosolic interfacial helix. Their conserved core domain (including Met25/Val25) shapes the acyl-CoA binding tunnel, directly influencing substrate specificity and enhancing overall catalytic activity [5] [9].
  • ORMDL3 acts as a potent inhibitor. Its N-terminal domain physically blocks the substrate-binding tunnel of the SPTLC1-SPTLC2 heterodimer, competing with substrate binding. This inhibition is relieved under low cellular sphingolipid levels, providing feedback regulation [2].
  • Pathological 1-deoxySL synthesis occurs when this regulation is disrupted. Mutations in SPT subunits (e.g., HSAN1-linked) or metabolic conditions altering amino acid availability (e.g., low serine, high alanine/glycine) shift SPT towards alanine/glycine utilization. The involvement of SPTLC3, with its preference for shorter acyl chains, may contribute to the formation of specific doSA species like C16-doSA, but its role in generating very-long-chain doSA derivatives like N-(15Z-tetracosenoyl)-doSA requires further investigation. N-acylation of doSA by specific ceramide synthases (CerS) utilizing C24:1-CoA (15Z-tetracosenoyl-CoA) ultimately forms the full N-acylated 1-deoxySL [1] [6] [10].

Genetic Mutations (e.g., HSAN1-Linked SPT Variants) and Pathological Overproduction

Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1) is an autosomal dominant neuropathy caused predominantly by missense mutations in SPTLC1 (HSAN1A) or SPTLC2 (HSAN1C). These mutations induce a toxic gain-of-function in the SPT complex:

  • Key mutations: SPTLC1 (e.g., C133W, C133Y, V144D, S331F, S331Y); SPTLC2 (e.g., A182P, G382V, N177D, I504F) [3] [7] [10].
  • Biochemical consequence: Mutations like SPTLC2 N177D and SPTLC1 S331F/Y significantly increase the condensation of alanine (and glycine) with acyl-CoA, leading to markedly elevated production of doSA and 1-deoxymethylsphinganine without necessarily reducing canonical serine condensation activity. For example, the SPTLC2 N177D mutant displayed both increased deoxySL formation and elevated canonical SPT activity with C20-CoA [7] [10].
  • Pathogenic mechanism: The accumulated deoxySLs, including N-acyl derivatives like N-(15Z-tetracosenoyl)-1-deoxysphinganine, are neurotoxic. They disrupt mitochondrial morphology and function, induce ER stress, and impair neurite outgrowth. Sensory neurons are particularly vulnerable compared to motor neurons [1] [3] [7]. Plasma levels of deoxySLs serve as diagnostic and prognostic biomarkers for HSAN1.
  • Therapeutic rationale: Based on the biochemical mechanism, L-serine supplementation is a promising therapeutic strategy. By increasing the serine:alanine ratio, it competitively inhibits the incorporation of alanine into deoxySLs, reducing their production. Clinical trials show reduced plasma deoxySL levels and improved sensory function in HSAN1 patients [3] [10].

Table 2: Pathogenic SPT Mutations in HSAN1 and Their Biochemical Impact

GeneMutation (Example)Effect on SPT ActivityPrimary Toxic Metabolites ProducedClinical Relevance
SPTLC1Ser331Phe/TyrIncreased Ala/Gly utilization, Altered regulation1-DeoxySA, 1-DeoxymethylSAHSAN1A
SPTLC1Cys133Trp/TyrIncreased Ala utilization, May disrupt ORMDL binding1-DeoxySAHSAN1A
SPTLC2Asn177AspIncreased Ala utilization, Increased canonical VLC activity1-DeoxySA, C20-sphingoid basesHSAN1C
SPTLC2Gly382ValIncreased Ala utilization1-DeoxySAHSAN1C

Properties

CAS Number

1246298-60-1

Product Name

N-(15Z-tetracosenoyl)-1-deoxysphinganine

IUPAC Name

(Z)-N-[(2S,3R)-3-hydroxyoctadecan-2-yl]tetracos-15-enamide

Molecular Formula

C42H83NO2

Molecular Weight

634.1 g/mol

InChI

InChI=1S/C42H83NO2/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-25-27-29-31-33-35-37-39-42(45)43-40(3)41(44)38-36-34-32-30-28-26-17-15-13-11-9-7-5-2/h18-19,40-41,44H,4-17,20-39H2,1-3H3,(H,43,45)/b19-18-/t40-,41+/m0/s1

InChI Key

XBNZFPFCTSJHRI-FIIAPBGQSA-N

SMILES

CCCCCCCCCCCCCCCC(C(C)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCC(C(C)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](C)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.